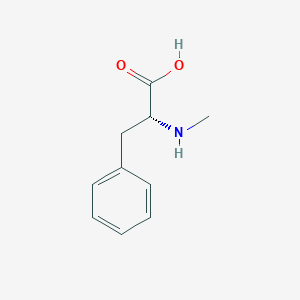

N-methyl-d-phenylalanine

概要

説明

N-Methyl-D-phenylalanine (N-Me-D-Phe) is a non-proteinogenic amino acid characterized by a phenylalanine backbone with a methyl group attached to the nitrogen atom and a D-configuration at the chiral center. This modification confers unique structural and biochemical properties, making it a critical component in bioactive peptides and antibiotics. It is synthesized via chemical methods such as adaptations of literature protocols for solid-phase peptide synthesis or biocatalytic routes .

N-Me-D-Phe is notably present in teixobactin, a potent antibiotic isolated from Eleftheria terrae. In teixobactin, it occupies the N-terminal position and contributes to binding lipid II, a key bacterial cell wall precursor, through its cationic group . Its D-configuration and methylation enhance resistance to proteolytic degradation and improve target affinity . Additionally, N-Me-D-Phe is found in cyanopeptolins and anabaenopeptins, cyclic peptides from Planktothrix agardhii, where it stabilizes secondary structures and influences bioactivity .

準備方法

Synthetic Routes and Reaction Conditions:

Asymmetric Hydrogenation: One common method for synthesizing N-methyl-d-phenylalanine involves the asymmetric hydrogenation of a suitable precursor.

Industrial Production Methods: Industrial production of this compound often involves large-scale asymmetric hydrogenation processes, utilizing high-pressure reactors and chiral catalysts to achieve high yields and enantiomeric purity .

化学反応の分析

Types of Reactions:

Oxidation: N-methyl-d-phenylalanine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in substitution reactions, where the methyl group or other substituents on the phenyl ring can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various halogenating agents, nucleophiles.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or other substituted phenylalanine derivatives.

科学的研究の応用

Peptide Synthesis

N-Methyl-D-phenylalanine serves as a valuable protecting group in solid-phase peptide synthesis. This role enhances the specificity and yield of complex peptides. Researchers have found that using this compound allows for the efficient assembly of peptides with desired sequences, which is crucial in developing therapeutic agents.

Key Benefits:

- Enhanced Stability: The methylation of the phenylalanine residue increases the stability of the peptide backbone.

- Improved Solubility: The compound's properties facilitate better solubility in organic solvents, which is beneficial during synthesis.

Drug Development

In drug development, this compound is instrumental in designing peptide-based drugs. Its role extends to improving the bioavailability and stability of therapeutic peptides, making them more effective for clinical use.

Case Study: Peptide-Based Drugs

A study demonstrated that incorporating this compound into peptide sequences significantly increased their resistance to enzymatic degradation, thus prolonging their therapeutic effects in vivo .

Neuroscience Research

This compound has been studied for its effects on neurotransmitter systems, particularly concerning the N-methyl-D-aspartate receptor (NMDAR). This receptor is implicated in various neurological conditions, including anti-NMDAR encephalitis.

Findings:

- Altered Metabolism: Research indicates that patients with anti-NMDAR encephalitis exhibit altered levels of phenylalanine and tyrosine, with a significant increase in their serum ratio correlating with psychiatric symptoms .

- Potential Biomarker: The phenylalanine/tyrosine ratio may serve as a prognostic biomarker for assessing disease severity and clinical outcomes in neuropsychiatric disorders .

Biotechnology Applications

In biotechnology, this compound aids in modifying proteins and peptides to study their interactions and functions within biological systems. This modification is crucial for understanding protein dynamics and developing new biotechnological tools.

Material Science

The compound is also utilized in material science for creating functionalized materials. These materials can be employed in sensors and drug delivery systems, enhancing the efficiency and specificity of these technologies.

Applications:

- Drug Delivery Systems: Functionalized materials incorporating this compound have shown promise in targeted drug delivery applications, improving therapeutic outcomes .

Summary of Applications

| Field | Application | Benefits |

|---|---|---|

| Peptide Synthesis | Protecting group for solid-phase synthesis | Enhanced stability and solubility |

| Drug Development | Design of peptide-based drugs | Improved bioavailability and stability |

| Neuroscience | Study of neurotransmitter systems | Potential biomarker for psychiatric disorders |

| Biotechnology | Protein modification | Insight into protein interactions |

| Material Science | Creation of functionalized materials | Enhanced efficiency in sensors and drug delivery |

作用機序

N-methyl-d-phenylalanine exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The methylation of the amino group can enhance the compound’s ability to bind to these targets, potentially increasing its potency and selectivity . The exact pathways involved depend on the specific application and target of the compound.

類似化合物との比較

Structural and Functional Comparison Table

Key Research Findings

Role in Antibiotics

- Teixobactin : N-Me-D-Phe is indispensable for teixobactin’s bactericidal activity. Its D-configuration ensures optimal binding to lipid II, while the methyl group enhances membrane permeability. Analogues with L-configuration or unmethylated Phe show reduced efficacy .

- Cyanopeptolins: N-Me-D-Phe in cyanopeptolins contributes to protease inhibition by stabilizing the cyclic scaffold. Its stereochemistry is verified via Marfey’s analysis and chiral-phase HPLC .

SAR Studies in Drug Design

- In Hsp90 inhibitors, N-Me-D-Phe at position V enhances activity, but its placement at other positions (e.g., II) increases hydrophobicity, violating Lipinski’s rules. This highlights the importance of positional selectivity .

- Dimethylated analogues (e.g., N,N-dimethyl-L-Phe) exhibit higher hydrophobicity, limiting solubility but improving membrane interaction in certain contexts .

Stereochemical and Methylation Impact

- D vs. L Configuration : D-forms resist proteolysis and often show superior target binding compared to L-forms. For example, teixobactin’s activity drops 100-fold when N-Me-D-Phe is replaced with the L-isomer .

- Methylation Effects : Methylation reduces hydrogen-bonding capacity, enhancing metabolic stability. However, over-methylation (e.g., N,N-dimethylation) can hinder solubility, as seen in peptide drug candidates .

生物活性

N-methyl-d-phenylalanine (N-Me-D-Phe) is a derivative of the amino acid phenylalanine, which has garnered interest in various fields of biomedical research due to its unique biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methyl group attached to the nitrogen atom of the phenylalanine side chain. This modification affects its hydrophobicity and interaction with biological systems. The structural modification can influence the peptide conformation, stability, and biological activity.

- Antimicrobial Activity : Research indicates that N-methylated amino acids, including N-Me-D-Phe, can modulate the antimicrobial properties of peptides. For instance, studies have shown that substituting L-phenylalanine with N-methyl-phenylalanine in certain peptides can alter their efficacy against bacterial strains such as Pseudomonas aeruginosa and Enterococcus faecalis. The substitution often leads to decreased retention times during high-performance liquid chromatography (HPLC), suggesting changes in peptide conformation that may affect biological interactions .

- Neurochemical Effects : this compound has been investigated for its potential effects on dopamine pathways. It has been proposed that this compound can enhance dopamine release and stabilization in brain reward circuitry, which may have implications for treating conditions like Reward Deficiency Syndrome (RDS). The combination of N-Me-D-Phe with other compounds like N-acetyl-L-cysteine (NAC) has shown synergistic effects in animal models .

- Blood-Brain Barrier Penetration : Studies have demonstrated that peptides containing this compound can serve as effective carriers for drug delivery across the blood-brain barrier (BBB). These peptides facilitate the passive transport of various drugs, enhancing their bioavailability in central nervous system applications .

Therapeutic Applications

This compound's unique properties have led to its exploration in several therapeutic contexts:

- Pain Management : The analgesic properties of D-phenylalanine have been linked to its ability to modulate pain pathways. Research suggests that N-methylation may enhance these effects, potentially providing a novel approach to pain management .

- Neurological Disorders : Given its influence on dopamine regulation, this compound is being studied for its potential role in treating neurological disorders characterized by dopaminergic dysfunction, such as Parkinson's disease and schizophrenia .

Table 1: Summary of Key Studies on this compound

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of N-methyl-D-phenylalanine relevant to experimental design?

this compound (CAS 56564-52-4) has a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol. Its stereochemistry (D-configuration) distinguishes it from the L-isomer, impacting enzyme interactions and metabolic stability. Key properties include solubility in polar solvents (e.g., water, methanol) and stability under neutral pH (6–8). Researchers should confirm chirality via circular dichroism (CD) or chiral HPLC to avoid enantiomeric contamination .

Q. How does the D-configuration influence metabolic stability compared to L-isomers?

D-amino acids like this compound are typically resistant to endogenous mammalian enzymes, which preferentially process L-isomers. This resistance enhances metabolic stability in in vivo studies, making it suitable for probing enzyme specificity or designing protease-resistant peptides. Validate stability using LC-MS/MS in biological matrices (e.g., plasma, liver microsomes) .

Q. What experimental conditions are critical for handling this compound in biochemical assays?

Maintain neutral pH (6–8) and temperatures ≤25°C to prevent racemization. Use inert atmospheres (e.g., nitrogen) during synthesis. For cell-based studies, ensure solubility by pre-dissolving in DMSO (≤0.1% v/v) or aqueous buffers. Include controls for enantiomeric purity and solvent toxicity .

Q. Which analytical methods are recommended for purity assessment?

Employ reverse-phase HPLC with a chiral column (e.g., Chiralpak AD-H) and UV detection at 254 nm. Validate purity (>98%) using mass spectrometry (ESI-MS) and nuclear magnetic resonance (¹H/¹³C NMR). Titration (e.g., acid-base) can quantify free amino groups in non-derivatized samples .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized?

Use asymmetric alkylation of Boc-N-methylglycine dianion with benzyl bromides, followed by catalytic hydrogenation. Optimize reaction conditions (e.g., chiral ligands, temperature) to enhance enantiomeric excess (ee >99%). Monitor intermediates via TLC and characterize products with X-ray crystallography .

Q. What strategies resolve contradictions in reported biological activity of this compound?

Discrepancies may arise from enantiomeric impurities or assay conditions. Replicate studies with rigorously characterized samples (e.g., CD-confirmed chirality). Use site-directed mutagenesis (e.g., NMDA receptor subunits) to isolate stereospecific effects, as seen in ethanol inhibition studies .

Q. How does this compound interact with enzymes in non-ribosomal peptide synthesis (NRPS)?

The methyl group and D-configuration alter substrate recognition by NRPS adenylation domains. Use in vitro assays with purified NRPS modules (e.g., from Lycoris radiata) to compare incorporation rates against L-isomers. Pair with molecular docking simulations to identify steric or electronic hindrance .

Q. What methodologies assess the compound’s toxicity in absence of comprehensive safety data?

Conduct in silico toxicity prediction (e.g., ProTox-II) for acute toxicity endpoints. Perform in vitro cytotoxicity screens (e.g., MTT assay on HEK293 cells) and Ames tests for mutagenicity. Adhere to OSHA guidelines for handling (e.g., PPE, fume hoods) .

Q. How can biocatalytic approaches improve synthesis scalability?

Engineer phenylalanine ammonia lyase (PAL) mutants for D-selective methylation. Optimize reaction parameters (pH, cofactors, methylamine concentration) in aqueous-phase systems. Use fed-batch reactors to enhance yield and reduce byproducts .

Q. What role does chirality play in modulating receptor interactions (e.g., NMDA, GPCRs)?

D-isomers often exhibit reduced binding affinity due to stereochemical mismatch with L-specific receptor pockets. Use radioligand displacement assays (e.g., ³H-MK-801 for NMDA) and molecular dynamics simulations to quantify binding differences. Compare with methylated L-analogues to isolate steric effects .

特性

IUPAC Name |

(2R)-2-(methylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11-9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIFESDRCALIIM-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56564-52-4 | |

| Record name | N-Methylphenylalanine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056564524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYLPHENYLALANINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O2G4R6S29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。